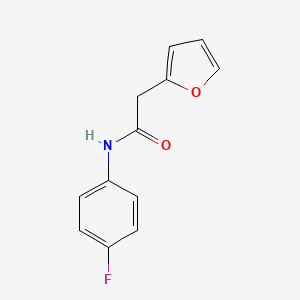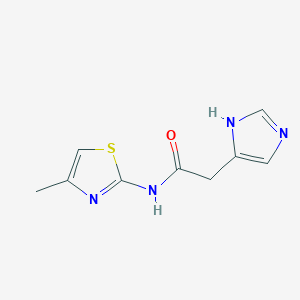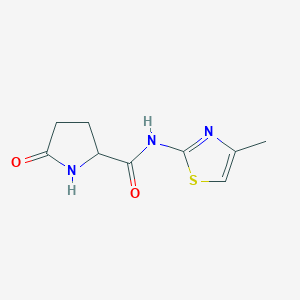
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide, also known as FFA, is a synthetic compound that has been widely used in scientific research. It is a member of the acetamide family and is used as a tool compound to study various biological processes. FFA has gained popularity due to its unique chemical structure, which allows it to interact with specific targets within cells.
Wirkmechanismus
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is a potent inhibitor of FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of physiological effects. Additionally, this compound has been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of effects, including pain relief, anti-inflammatory effects, and neuroprotection. Additionally, this compound has been shown to inhibit the activity of COX-2 and LOX, which can have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is its potency as an inhibitor of FAAH. This compound has been shown to be a highly effective inhibitor of FAAH, with an IC50 value of 0.5 nM. Additionally, this compound has been shown to have a high degree of selectivity for FAAH, with minimal effects on other enzymes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives or improved selectivity for specific targets. Additionally, this compound could be used in combination with other compounds to study complex biological processes. Finally, this compound could be used in combination with imaging techniques to study the localization and activity of specific enzymes within cells.
Synthesemethoden
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with furan-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and yields this compound as the final product. The synthesis of this compound is relatively straightforward, and the compound can be obtained in high yields with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide has been widely used in scientific research as a tool compound to study various biological processes. One of the primary applications of this compound is in the study of the endocannabinoid system. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can have a range of physiological effects.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRDRAALIDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)

![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)




